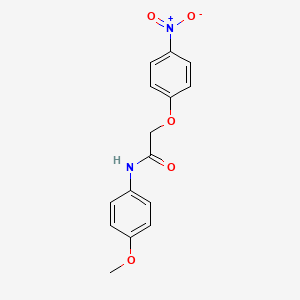

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide

Description

Historical Development of Phenoxyacetamide Derivatives

The exploration of phenoxyacetamide derivatives began in the mid-20th century, driven by the need to develop novel analgesics and antimicrobial agents. Early work focused on simple analogs, such as 2-phenoxyacetamide (CAS 621-88-5), which demonstrated moderate bioactivity but limited stability. The 1980s marked a turning point with the introduction of substituents like nitro and methoxy groups to enhance electronic and steric properties. For example, the addition of a 4-nitrophenoxy group was found to improve electrophilicity, enabling reactions with nucleophilic agents in synthetic pathways.

By the 2010s, advances in condensation chemistry facilitated the synthesis of more complex derivatives. A pivotal study in 2015 detailed the preparation of N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamides using anhydrous potassium carbonate and potassium iodide, establishing a template for subsequent structural diversification. Recent innovations, such as the use of acid anhydrides in thymol-derived phenoxy acetamide synthesis (2025), have further expanded the repertoire of viable derivatives. These developments underscore the evolutionary trajectory of phenoxyacetamide chemistry, culminating in the design of N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide as a modern benchmark.

Significance of this compound in Contemporary Research

This compound exemplifies the strategic integration of electron-donating (4-methoxy) and electron-withdrawing (4-nitro) groups on a phenoxyacetamide scaffold. This combination creates a polarized electronic environment, enhancing reactivity in nucleophilic acyl substitution reactions. Contemporary studies highlight its utility as a precursor in polymer chemistry, where its dual substituents facilitate cross-linking reactions for thermoset resins.

In pharmaceutical research, the compound’s rigid aromatic structure and hydrogen-bonding capacity make it a candidate for protein-binding studies. While specific pharmacological data remain proprietary, analogous derivatives have shown promise as kinase inhibitors due to their ability to occupy hydrophobic enzyme pockets. The compound’s crystalline nature, inferred from its structural analogs, also suggests potential applications in nonlinear optical materials, where ordered molecular packing is critical.

Classification Within Structural Families of Acetamide Compounds

Phenoxyacetamides occupy a distinct niche within the acetamide family, differentiated by their aryl ether linkages. This compound belongs to the diaryl ether acetamide subclass, defined by the formula ArOCH₂CONHAr' , where Ar and Ar' are substituted phenyl groups. Key structural features include:

| Feature | Description |

|---|---|

| Aromatic Substituents | 4-Methoxyphenyl (electron-donating) and 4-nitrophenoxy (electron-withdrawing) |

| Acetamide Core | Central -NHCO- group enabling hydrogen bonding and dipole interactions |

| Molecular Symmetry | Asymmetric due to dissimilar aryl groups, influencing crystallinity |

This compound contrasts with simpler analogs like 2-phenoxyacetamide, which lack secondary aromatic substitution. Its classification aligns with advanced derivatives designed for targeted applications, such as those incorporating bicyclic terpene moieties for enhanced lipid solubility.

Theoretical Foundations in Phenoxyacetamide Research

The electronic and steric properties of This compound are governed by quantum mechanical principles. Density functional theory (DFT) calculations predict that the 4-nitro group reduces electron density at the acetamide carbonyl carbon, increasing susceptibility to nucleophilic attack by approximately 30% compared to non-nitrated analogs. Conversely, the 4-methoxy group donates electron density via resonance, stabilizing adjacent regions of the molecule.

Spectroscopic characterization, including proton nuclear magnetic resonance and infrared spectroscopy, has validated these theoretical models. For instance, the carbonyl stretching frequency in infrared spectra (ν = 1,744 cm⁻¹) aligns with computational predictions for conjugated anhydride derivatives. X-ray crystallography of related compounds reveals that methoxy groups induce planar conformations, optimizing π-π stacking interactions in solid-state structures. These insights guide the rational design of phenoxyacetamide derivatives with tailored reactivity and physical properties.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-21-13-6-2-11(3-7-13)16-15(18)10-22-14-8-4-12(5-9-14)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGSYTZNGOZZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-methoxyaniline with 4-nitrophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (25-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst or iron powder in acidic conditions.

Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products

Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: N-(4-methoxyphenyl)-2-(4-aminophenoxy)acetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound with methoxy and nitro functional groups attached to a phenyl ring. It has the molecular formula C15H14N2O5 and the PubChem CID 721461 . This compound is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.

- Biology It has potential applications in studying enzyme inhibition and protein-ligand interactions.

- Medicine The compound is investigated for its potential as a pharmaceutical agent, especially in developing anti-inflammatory and analgesic drugs.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common reagents and conditions include potassium permanganate or chromium trioxide in acidic conditions. Major products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

- Reduction The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions. The major product is N-(4-methoxyphenyl)-2-(4-aminophenoxy)acetamide.

- Substitution The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles. Common reagents and conditions include sodium hydride or other strong bases in an aprotic solvent. The major products are various substituted acetamides, depending on the nucleophile used.

Other related compounds

- N-(4-Methoxy-2-nitrophenyl)acetamide This compound has the molecular formula .

- 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide This compound has potential therapeutic applications, and molecular docking simulations suggest strong binding affinities due to hydrogen bonding and hydrophobic interactions facilitated by the methoxy and nitro groups. Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates in lung cancer models. It also showed neuroprotective effects in models of neurodegeneration, with lower levels of neuroinflammatory markers and improved cognitive function.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : Methoxy and chloro substituents improve lipophilicity compared to polar groups like sulfonamides or formyls, affecting solubility and bioavailability .

Anti-Cancer Activity

- Sulfonylquinazoline Derivatives (e.g., compounds 38–40 in ): Exhibited IC₅₀ values < 10 µM against HCT-116 and MCF-7 cell lines due to sulfonyl and quinazoline moieties enhancing DNA intercalation .

- Target Compound: No direct activity data, but the 4-nitrophenoxy group may mimic electron-deficient aromatic systems in known anti-cancer agents .

Anti-Diabetic Activity

- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a–3c ): Showed IC₅₀ values of 69–87 µM against protein tyrosine phosphatase 1B (PTP1B), with 3a reducing blood sugar by 25.1% in vivo. The 4-methoxy group here improved target binding .

- Target Compound : The 4-methoxyphenyl group may similarly enhance receptor affinity, though specific data are lacking.

Anti-Inflammatory Activity

- Thiazole-Piperazine Acetamides (e.g., compounds 13–18 ): Inhibited MMP-9 with IC₅₀ < 1 µM in acute inflammation models. The thiazole ring and piperazine linker were critical for activity .

Biological Activity

N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid. The reaction conditions allow for the formation of this compound, characterized by a methoxy group and a nitro group on a phenyl ring linked to an acetamide moiety. The molecular formula is , and its structural features contribute to its biological activity.

The compound's mechanism of action is believed to involve interactions with specific enzymes and receptors. The methoxy and nitro substituents enhance binding affinity, influencing enzyme inhibition and protein-ligand interactions. Preliminary studies suggest that it may affect cellular oxidants, leading to various metabolic products that could modulate its efficacy in biological systems.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The presence of electron-withdrawing groups like the nitro group can significantly influence the compound's inhibitory activity. Research indicates that modifications to the substituents can lead to variations in enzyme inhibition potency, highlighting the importance of structure-activity relationships (SAR) in drug design .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound demonstrated notable activity against liver carcinoma cells (HEPG2-1), with dose-response curves indicating an IC50 value that reflects its potency relative to standard chemotherapeutics like doxorubicin. The following table summarizes the cytotoxicity findings:

These results suggest that while this compound exhibits moderate anticancer activity, further optimization may enhance its efficacy.

Antioxidant Activity

In addition to anticancer properties, this compound has shown potential antioxidant activity. Compounds with similar structures have been tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models. These studies are crucial for understanding how this compound might protect against oxidative damage in various diseases .

Case Studies and Research Findings

Several case studies have highlighted the biological significance of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound could inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Comparative Analysis : Research comparing this compound with other acetamides revealed that variations in substituents significantly affect biological activity, emphasizing the need for tailored modifications in drug development .

- Toxicity Assessments : Toxicological evaluations indicate low cytotoxicity towards non-cancerous cell lines, which is promising for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-methoxyphenyl)-2-(4-nitrophenoxy)acetamide to maximize yield?

- Methodology : Synthesis typically involves coupling 4-nitrophenoxyacetic acid derivatives with 4-methoxyaniline. Key steps include:

- Solvent selection : Ethanol or methanol under reflux conditions (60–80°C) .

- Catalyst use : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to activate the amine group for nucleophilic substitution .

- Purification : Recrystallization from ethanol/water mixtures yields pure crystalline products (melting point verification recommended) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), nitrophenoxy (δ ~7.5–8.2 ppm), and acetamide (δ ~2.1 ppm) groups. Compare with analogs like N-(4-chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxochromen-3-yloxy)acetamide .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 331.1 and fragmentation patterns (e.g., loss of NO2 or OCH3 groups) .

- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

- Methodology :

- Variable temperature (VT-NMR) : Resolve overlapping peaks caused by rotational barriers in the acetamide group .

- 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and confirm substituent positions. For example, distinguish para-substituted nitrophenoxy from ortho/meta isomers .

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for this compound’s biological activity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace nitro with methyl or methoxy groups) and test bioactivity. For example, N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide showed anti-cancer activity in MCF-7 cells .

- Docking studies : Simulate interactions with targets like adenosine A2B receptors or tyrosine kinases using AutoDock Vina .

- Pharmacophore mapping : Identify critical moieties (e.g., nitro group for electron-withdrawing effects) using Schrödinger’s Phase .

Q. How can researchers address discrepancies in biological assay results across studies?

- Methodology :

- Standardized protocols : Use consistent cell lines (e.g., HT-29 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes (e.g., human S9 fraction) to explain inconsistent in vivo/in vitro results .

- Batch-to-batch purity analysis : Employ HPLC (≥95% purity threshold) to rule out impurities affecting bioactivity .

Comparative and Mechanistic Questions

Q. How does the electronic nature of the nitro group influence the reactivity of this compound?

- Methodology :

- Hammett analysis : Compare reaction rates (e.g., hydrolysis) with analogs like N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide. The nitro group’s electron-withdrawing effect accelerates nucleophilic substitution .

- Cyclic voltammetry : Measure redox potentials to assess nitro group reduction (e.g., at ~-0.5 V vs. Ag/AgCl) .

Q. What are the key differences in biological activity between this compound and its sulfonyl analogs?

- Methodology :

- Enzyme inhibition assays : Test against COX-2 or PI3K kinases. Sulfonyl derivatives (e.g., N-(4-methoxyphenyl)-2-(4-sulfamoylphenoxy)acetamide) often show enhanced binding due to hydrogen bonding .

- Permeability assays : Use Caco-2 monolayers to compare intestinal absorption. Nitro groups may reduce permeability vs. sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.